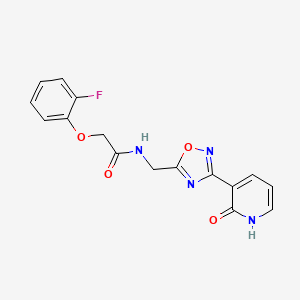

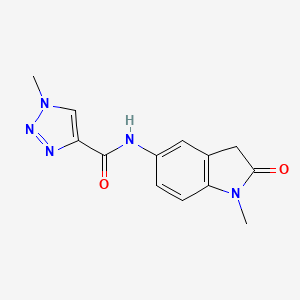

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid" is a structurally unique molecule that can be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar cyclopentane derivatives and their chemical properties, synthesis, and potential applications in drug design.

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest due to their potential applications in pharmaceuticals. For instance, the synthesis of carbapenem antibiotics involves a stereoinversion process that is catalyzed by an enzyme, as demonstrated with (3S,5R)-carbapenam-3-carboxylic acid . Additionally, the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, involves Dieckmann cyclization of an α-amino acid . These methods could potentially be adapted for the synthesis of "(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid" by applying similar strategies and starting materials.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their biological activity. The infrared, Raman, and 13C NMR spectra have been used to analyze the structure of (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, confirming differences in the conformation of the carboxyl group and intermolecular hydrogen bonds . Similarly, the comparative study of two polymorphic forms of the same compound revealed distinct conformations of the carboxylic group, which could influence the compound's properties . These analytical techniques could be employed to study the molecular structure of "(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid" to understand its conformation and potential interactions.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions due to their functional groups. The cyclopentane-1,3-dione moiety has been identified as a novel isostere for the carboxylic acid functional group, which can be used in the design of thromboxane A2 receptor antagonists . This suggests that cyclopentane derivatives, including "(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid," could be modified through chemical reactions to create new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. Cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids, indicating their potential as acid isosteres . The polymorphism of cyclopentane carboxylic acids can lead to different physical properties, as seen in the comparative study of two polymorphic forms . These properties are important for the solubility, stability, and overall behavior of the compounds in biological systems. Understanding these properties for "(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid" would be essential for its application in drug design and synthesis.

Aplicaciones Científicas De Investigación

Chemical Characterization and Synthesis

- The compound (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid was synthesized and characterized using techniques like IR, EA, ES-MS, NMR, and X-ray diffraction. This synthesis and characterization form a foundation for exploring its applications in various fields of research (Huang et al., 2003).

Biochemical and Pharmacological Studies

- Research indicates that different derivatives and isomers of cyclopentane-carboxylic acids, including compounds structurally similar to (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, play a role in inhibiting enzymatic processes, such as the synthesis of S-adenosyl-L-methionine. These findings are crucial in understanding the biochemical pathways and potential therapeutic applications (Coulter et al., 1974).

Neuropharmacological Research

- Various studies have explored the effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and its derivatives on brain functions. For example, it has been shown to stimulate phosphoinositide hydrolysis in rat hippocampus, indicating its potential use in studying neurotransmitter systems and neurological disorders (Schoepp et al., 1991).

Molecular Biology and Genetics

- The compound and its derivatives can be used as precursors or tools in molecular biology, particularly in synthesizing nucleosides. This application is vital for developing antiviral and antineoplastic agents, as well as for studying genetic materials and processes (Bergmeier et al., 1993).

Neuroprotection Research

- The compound has been studied for its neuroprotective effects, particularly in contexts like hypoxia in hippocampal slices. Such research contributes to understanding how certain compounds can protect nerve cells from damage, which is crucial for developing treatments for neurological disorders (Opitz & Reymann, 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the field of chiral amines synthesis involve the discovery and structural characterization of a number of stereoselective enzymes. The latest discovered enzymes in this field, imine reductases (IREDs), represent a promising alternative for the biocatalytic synthesis of primary, secondary, and tertiary amines through asymmetric hydrogenation .

Propiedades

IUPAC Name |

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLHYSHCVKOWSD-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)

![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)